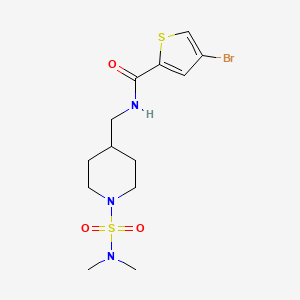

4-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

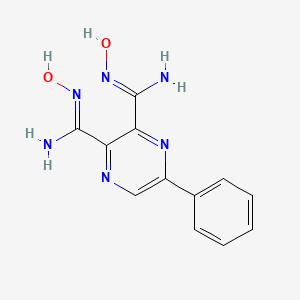

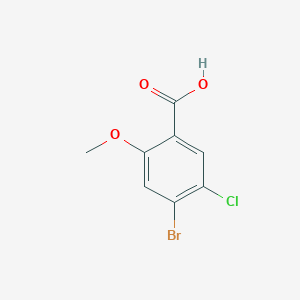

The compound “4-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (CONH2), a bromine atom, and a piperidine ring with a dimethylsulfamoyl group attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the carboxamide group, and the dimethylsulfamoyl group would all contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups present. The bromine atom could potentially be involved in substitution reactions, while the carboxamide and dimethylsulfamoyl groups might participate in various acid-base or nucleophilic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, boiling point, and stability could be predicted based on the functional groups present .Scientific Research Applications

Antiviral Activity

Indole derivatives, including those containing the 4-bromo-N,N-dimethylbenzamide scaffold, have demonstrated antiviral potential. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising activity .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Internal Standard in Analytical Chemistry

4-Bromo-N,N-dimethylbenzamide serves as an internal standard for determining iodine content in various contexts:

- It also assists in measuring covalently bound iodine in organic compounds, such as those found in milk and vegetables .

Suzuki–Miyaura Coupling Reagent

While not directly related to the compound’s biological activity, it’s worth noting that boron reagents play a crucial role in Suzuki–Miyaura coupling reactions. Although not explicitly mentioned for this specific compound, understanding the broader context of boron reagents can enhance our appreciation of their applications in synthetic chemistry .

Medicinal Chemistry and Drug Development

The indole scaffold, which includes 4-bromo-N,N-dimethylbenzamide, has been incorporated into various synthetic drug molecules. Researchers explore its potential for binding to multiple receptors, making it valuable for developing novel therapeutic derivatives. Further investigations into its pharmacological properties may reveal additional applications .

Biological and Clinical Research

Indole derivatives, including 4-bromo-N,N-dimethylbenzamide, exhibit diverse biological activities:

Heterocyclic Chemistry

Indole, with its benzopyrrole structure, is an essential heterocyclic system. Its presence in natural compounds (e.g., tryptophan) and its role in alkaloids highlight its significance. Researchers synthesize various indole scaffolds for screening diverse pharmacological activities, including those related to 4-bromo-N,N-dimethylbenzamide .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN3O3S2/c1-16(2)22(19,20)17-5-3-10(4-6-17)8-15-13(18)12-7-11(14)9-21-12/h7,9-10H,3-6,8H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRCXMGABVLQIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)